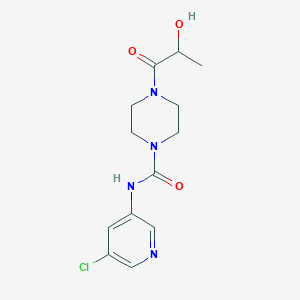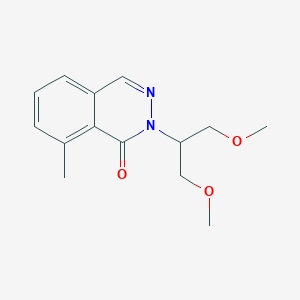![molecular formula C12H15N5O2 B7417161 5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine](/img/structure/B7417161.png)
5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring fused with a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Oxolan-3-yloxy Group: The oxolan-3-yloxy group can be introduced through an etherification reaction using oxirane and an appropriate alcohol.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a nitrogen source such as urea or guanidine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or antiviral agent.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]isoquinoline: Similar structure but with an isoquinoline ring instead of a pyrimidine ring.
5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
5-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine is unique due to the presence of both the pyrimidine and triazole rings, which can confer specific chemical and biological properties. This combination of rings can enhance its stability, reactivity, and potential bioactivity compared to similar compounds.
特性
IUPAC Name |
5-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-3-18-8-11(1)19-4-2-17-7-12(15-16-17)10-5-13-9-14-6-10/h5-7,9,11H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHJDOOKOKVWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCCN2C=C(N=N2)C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-Hydroxy-2,2-dimethylpropyl)thieno[3,4-d]pyridazin-4-one](/img/structure/B7417085.png)

![3-Cyclopropyl-5-[[4-(methoxymethyl)triazol-1-yl]methyl]-1,2-oxazole](/img/structure/B7417097.png)
![2-N-[(5-bromofuran-2-yl)methyl]-2-N-methyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7417107.png)
![3-[(6-Methoxyquinolin-4-yl)amino]azepan-2-one](/img/structure/B7417112.png)
![3-Bromo-5-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine](/img/structure/B7417116.png)
![7-(1,3-Dimethoxypropan-2-yl)-5-methyl-6,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B7417129.png)
![5-(3-chlorophenyl)-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7417137.png)
![4-(2-Methylpyrazol-3-yl)-1-[2-(oxolan-3-yloxy)ethyl]triazole](/img/structure/B7417138.png)

![3-Fluoro-5-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine](/img/structure/B7417154.png)
![3-Fluoro-4-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine](/img/structure/B7417168.png)
![4-[(4-Pyrrolidin-1-ylsulfonylanilino)methyl]oxan-4-ol](/img/structure/B7417169.png)
![4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine](/img/structure/B7417175.png)
